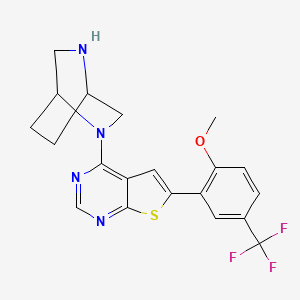

KRAS G12D inhibitor 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19F3N4OS |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3 |

InChI Key |

DYYANULKLUNJSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of Thieno[2,3-d]pyrimidine KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of a novel class of KRAS G12D inhibitors based on the thieno[2,3-d]pyrimidine scaffold. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. Historically considered "undruggable," recent advances have led to the development of targeted inhibitors. This document details the quantitative data, experimental methodologies, and critical signaling pathways associated with the development of thieno[2,3-d]pyrimidine-based inhibitors, focusing on the lead compound, KD-8.[1][2]

Data Presentation: Inhibitor Activity and Efficacy

The discovery process, initiated through a combinatorial virtual screening approach, identified a series of novel thieno[2,3-d]pyrimidine analogs with potent activity against KRAS G12D mutant cancer cells.[1][2] The lead compound, KD-8, demonstrated significant potential through various in vitro and in vivo assessments.[1]

Table 1: In Vitro Antiproliferative Activity of KD-8

This table summarizes the half-maximal inhibitory concentration (IC50) values of the lead compound KD-8 against cancer cell lines harboring the KRAS G12D mutation. The data showcases the compound's potency in a cellular context.

| Compound | Cell Line | KRAS Mutation | Average IC50 (μM) |

| KD-8 | Panc1 | G12D | 2.1[1][2] |

| KD-8 | SW1990 | G12D | 2.1[1][2] |

| KD-8 | CT26 | G12D | 2.1[1][2] |

Table 2: Biochemical Binding Affinity and In Vivo Efficacy of KD-8

This table presents the direct binding affinity of KD-8 to the KRAS G12D protein and its antitumor efficacy in a preclinical animal model.

| Compound | Parameter | Value | Method/Model |

| KD-8 | Binding Affinity (KD) | 33 nM[1][2] | Isothermal Titration Calorimetry (ITC) |

| KD-8 | Tumor Growth Inhibition (TGI) | 42% (at 40 mg/kg)[1][2] | CT26 Syngeneic Tumor Model |

| KD-8 | Tumor Growth Inhibition (TGI) | 53% (at 60 mg/kg)[1][2] | CT26 Syngeneic Tumor Model |

Mandatory Visualizations

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the discovery of these inhibitors.

KRAS Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway. The G12D mutation leads to constitutive activation of KRAS, which in turn activates downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT cascades, driving cell proliferation and survival. KD-8 aims to inhibit the active KRAS G12D, thereby blocking these downstream signals.[1]

Caption: KRAS G12D downstream signaling cascade and point of inhibition.

Inhibitor Discovery Workflow

The discovery of KD-8 and its analogs followed a systematic, multi-step process beginning with computational screening and culminating in in vivo validation.

Caption: Workflow for the discovery and validation of KRAS G12D inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments performed in the discovery of the thieno[2,3-d]pyrimidine inhibitors.

Antiproliferative Assay (MTT-based)

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.

-

Cell Culture: KRAS G12D mutant cell lines (e.g., Panc1, SW1990, CT26) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.

-

Treatment: A serial dilution of the test compound (e.g., KD-8) is prepared in culture media. The existing media is removed from the wells and 100 µL of the compound-containing media is added. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

-

Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Protein Preparation: Recombinant KRAS G12D protein is purified and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

Compound Preparation: The inhibitor (KD-8) is dissolved in DMSO and then diluted into the same ITC buffer to a final concentration of approximately 10-20 times that of the protein. The final DMSO concentration should be matched in the protein solution.

-

ITC Instrument Setup: The instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at 25°C.

-

Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell, and the compound solution (e.g., 200-500 µM) is loaded into the injection syringe.

-

Titration: A series of small injections (e.g., 1-2 µL) of the compound are titrated into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD and other thermodynamic parameters.

KRAS-GTP Pulldown Assay

This assay specifically measures the amount of active, GTP-bound KRAS in cells, providing a direct measure of target engagement.

-

Cell Treatment: KRAS G12D mutant cells (e.g., CT26, SW1990) are treated with the inhibitor (KD-8) or vehicle for a specified time (e.g., 24 hours).

-

Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing Mg2+ (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.

-

Clarification: Lysates are clarified by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Pulldown: An aliquot of the supernatant is incubated with Raf-RBD (Ras Binding Domain) agarose beads for 1 hour at 4°C with gentle rotation. Raf-RBD specifically binds to the GTP-bound form of KRAS.

-

Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluate (containing active KRAS-GTP) and an aliquot of the total cell lysate are then analyzed by Western Blot using a KRAS-specific antibody.

Western Blot for Downstream Signaling

This technique is used to measure the phosphorylation status of key downstream effectors of the KRAS pathway, such as Raf and ERK, to confirm functional inhibition.

-

Sample Preparation: Cells are treated and lysed as described in the KRAS-GTP pulldown assay. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Raf, anti-p-ERK) and total proteins (anti-total-Raf, anti-total-ERK), as well as a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The study on KD-8 demonstrated that it effectively down-regulated phosphorylated Raf and Erk in KRAS G12D mutant cancer cells.[1]

In Vivo Antitumor Efficacy Study

This protocol outlines the use of a syngeneic mouse model to evaluate the antitumor activity of the inhibitor in a living organism with a competent immune system.

-

Animal Model: Six-to-eight-week-old female BALB/c mice are used.

-

Tumor Cell Implantation: CT26 cells (a murine colon carcinoma line with a KRAS G12D mutation) are harvested and suspended in PBS. Approximately 1 x 10^6 cells are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

-

Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor (KD-8) is formulated (e.g., in a solution of DMSO, PEG300, Tween 80, and saline) and administered intraperitoneally (i.p.) at specified doses (e.g., 40 mg/kg and 60 mg/kg) daily.[1]

-

Endpoint: The study continues for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a maximum allowed size. Animal body weight is monitored as a measure of toxicity.

-

Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. The study with KD-8 showed significant TGI of 42% and 53% at 40 and 60 mg/kg respectively, without apparent toxicity.[1][2]

References

In-Depth Technical Guide: Mechanism of Action of KRAS G12D Inhibitor 14 (KD-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12D inhibitor 14, also known as KD-8. It is intended for an audience with a technical background in oncology, cell biology, and drug discovery. This document synthesizes key data from preclinical studies, details the experimental protocols used for its characterization, and visualizes the inhibitor's impact on cellular signaling pathways.

Core Mechanism of Action

This compound (KD-8) is a potent and selective, non-covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) protein carrying the G12D mutation. The G12D mutation, a glycine to aspartic acid substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to aberrant activation of downstream pro-proliferative and survival signaling pathways.

KD-8 exerts its therapeutic effect by directly binding to the KRAS G12D protein. This binding event sterically hinders the interaction between KRAS G12D and its downstream effectors, most notably RAF kinases. By preventing this interaction, KD-8 effectively blocks the propagation of oncogenic signals, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1][2][3][4]

Binding Affinity and Selectivity

Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity of KD-8 to the KRAS G12D protein. These experiments have demonstrated a high-affinity interaction with a dissociation constant (KD) in the nanomolar range.

| Parameter | Value | Method |

| Dissociation Constant (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) |

| Table 1: Binding Affinity of KD-8 for KRAS G12D Protein.[1][2][4] |

The inhibitor has shown selectivity for the KRAS G12D mutant over the wild-type (WT) KRAS and other common KRAS mutants such as G13D.[1][2]

Impact on Cellular Signaling

The binding of KD-8 to KRAS G12D leads to a significant reduction in the active, GTP-bound form of the oncoprotein within cancer cells. This subsequently attenuates the downstream signaling cascade, as evidenced by a decrease in the phosphorylation of key effector proteins.

Inhibition of KRAS Activation

KD-8 has been shown to decrease the levels of active KRAS-GTP in cancer cell lines harboring the KRAS G12D mutation. This indicates that the inhibitor effectively sequesters the active form of the protein, preventing it from engaging with its downstream targets.[1][2]

Downregulation of the MAPK Pathway

A primary consequence of KRAS activation is the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which includes RAF, MEK, and ERK. Treatment of KRAS G12D-mutated cancer cells with KD-8 results in a marked decrease in the phosphorylation of both RAF and ERK (p-RAF and p-ERK), confirming the inhibitor's ability to suppress this critical oncogenic signaling axis.[1][2][4]

In Vitro and In Vivo Efficacy

The inhibitory action of KD-8 on KRAS G12D signaling translates into potent anti-cancer activity in both cell-based assays and animal models.

Anti-proliferative Activity

KD-8 demonstrates significant anti-proliferative effects in cancer cell lines harboring the KRAS G12D mutation, with IC50 values in the low micromolar range.[1][2]

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| Panc-1 | Pancreatic | G12D | 2.1 (average) |

| SW1990 | Pancreatic | G12D | 2.1 (average) |

| CT26 | Colorectal | G12D | 2.1 (average) |

| Table 2: Anti-proliferative Activity of KD-8 in KRAS G12D-mutated Cancer Cell Lines.[1][2] |

Induction of Apoptosis

In addition to inhibiting proliferation, KD-8 has been shown to induce apoptosis in KRAS G12D-mutated cancer cells.[2]

In Vivo Antitumor Efficacy

In preclinical xenograft models using the CT26 colorectal cancer cell line, intraperitoneal administration of KD-8 resulted in significant tumor growth inhibition (TGI) without apparent toxicity.[1]

| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) |

| 40 | 42% |

| 60 | 53% |

| Table 3: In Vivo Antitumor Efficacy of KD-8 in a CT26 Xenograft Model.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (KD-8).

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (KD) of KD-8 to the KRAS G12D protein.

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Procedure:

-

Recombinant human KRAS G12D protein is dialyzed against the experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

The protein solution is placed in the sample cell of the calorimeter at a concentration of approximately 10-20 µM.

-

KD-8 is dissolved in the same dialysis buffer to a concentration of 100-200 µM and loaded into the injection syringe.

-

A series of small-volume injections (e.g., 2 µL) of the KD-8 solution are made into the protein-containing sample cell at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

-

Cell Viability Assay (CCK-8)

-

Objective: To determine the anti-proliferative activity (IC50) of KD-8 on cancer cell lines.

-

Materials: 96-well plates, Cell Counting Kit-8 (CCK-8) reagent.

-

Procedure:

-

Cancer cells (e.g., Panc-1, SW1990, CT26) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are treated with a serial dilution of KD-8 for a specified period (e.g., 72 hours).

-

Following treatment, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.

-

KRAS Activation (GTP-Pulldown) Assay

-

Objective: To measure the levels of active, GTP-bound KRAS in cells following treatment with KD-8.

-

Materials: KRAS activation assay kit (containing Raf-RBD beads).

-

Procedure:

-

KRAS G12D-mutated cells (e.g., CT26, SW1990) are treated with KD-8 or vehicle for a specified time.

-

Cells are lysed in a buffer containing protease inhibitors.

-

A portion of the total cell lysate is reserved for input analysis.

-

The remaining lysate is incubated with Raf-RBD (Ras-binding domain) agarose beads, which specifically bind to GTP-bound KRAS, at 4°C with gentle rotation.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The levels of pulled-down KRAS-GTP and total KRAS in the input lysates are analyzed by Western blotting.

-

Western Blot Analysis

-

Objective: To assess the phosphorylation status of downstream signaling proteins (e.g., p-RAF, p-ERK).

-

Procedure:

-

Cells are treated with KD-8 as described above and then lysed.

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p-RAF, total RAF, p-ERK, and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of KD-8 in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure:

-

CT26 cells are subcutaneously injected into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

KD-8 is administered intraperitoneally (i.p.) at specified doses (e.g., 40 and 60 mg/kg) according to a defined schedule (e.g., daily).

-

The control group receives vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumor growth inhibition (TGI) is calculated.

-

Conclusion

This compound (KD-8) is a promising therapeutic agent that selectively targets the KRAS G12D oncoprotein. Its mechanism of action involves direct binding to KRAS G12D, leading to the inhibition of its active, GTP-bound state and the subsequent downregulation of the MAPK signaling pathway. This translates to potent anti-proliferative and pro-apoptotic effects in KRAS G12D-mutated cancer cells and significant antitumor efficacy in preclinical animal models. The data presented in this guide underscore the potential of KD-8 as a candidate for further development in the treatment of KRAS G12D-driven cancers.

References

- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 4. mdpi.com [mdpi.com]

The Quinazoline Scaffold: A Deep Dive into the Structure-Activity Relationship of KRAS G12D Inhibitor 14 (ERAS-5024)

A Technical Guide for Drug Development Professionals

The KRAS oncogene, particularly with the G12D mutation, has long been a formidable challenge in targeted cancer therapy. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of a potent and selective quinazoline-based KRAS G12D inhibitor, compound 14 (also known as ERAS-5024). We will explore the key structural modifications that led to its discovery, present quantitative data on its activity, detail the experimental methodologies used for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to KRAS G12D and the Quinazoline Inhibitor Series

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC). This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream signaling cascades, most notably the RAF/MEK/ERK MAPK and PI3K/AKT pathways, driving uncontrolled cell growth and tumor progression.

The development of direct KRAS inhibitors has been a long-sought goal in oncology. The quinazoline scaffold has emerged as a promising starting point for the design of selective KRAS G12D inhibitors. Through a structure-based drug design approach, a series of analogs were synthesized and evaluated, culminating in the identification of compound 14 (ERAS-5024) as a lead candidate with potent and selective inhibitory activity.[1]

Structure-Activity Relationship (SAR) of the Quinazoline Series

The optimization of the quinazoline core focused on enhancing binding affinity to the switch II pocket of KRAS G12D, improving cellular potency, and maintaining selectivity over wild-type (WT) KRAS. The key modifications and their impact on activity are summarized below.

Core Scaffold and Key Interactions

The quinazoline scaffold serves as the foundational structure for this inhibitor series. A critical feature is a bridged amine at the C4 position, which was maintained throughout the SAR development to ensure selective binding.[1] The overall SAR can be understood by dissecting the molecule into three key regions that interact with the KRAS G12D protein.

SAR Data Summary

The following tables summarize the quantitative data for key compounds in the quinazoline series, illustrating the structure-activity relationships that led to the development of inhibitor 14 (ERAS-5024).

Table 1: RAS-RAF Binding (RRB) Assay and Thermal Shift (Tm) Data [1]

| Compound | G12D RRB IC50 (nM) | WT RRB IC50 (nM) | G12D Tm (°C) |

| 2 | 76.9 | >1000 | - |

| 3 | - | - | - |

| 4 | - | - | Significantly Higher than 3 |

| 8 | - | - | 14.7 |

| 9 | 0.98 | - | 20.2 |

| 14 (ERAS-5024) | 0.86 [2] | >1000 | 20.8 |

Table 2: Cellular pERK Inhibition and Proliferation Assay Data in AsPC-1 Cells [1][2]

| Compound | pERK IC50 (nM) | 3D CellTiter-Glo IC50 (nM) |

| 8 | - | - |

| 9 | 4.3 | - |

| 14 (ERAS-5024) | 2.1 | 3.5 |

Table 3: In Vivo Efficacy of ERAS-5024 in AsPC-1 Xenograft Model [1][2]

| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| ERAS-5024 | 3 | 51 |

| ERAS-5024 | 10 | 77 |

| ERAS-5024 | 20 | 154 (Regression) |

Signaling Pathways and Experimental Workflows

KRAS G12D Signaling Pathway

The constitutively active KRAS G12D mutant protein triggers a cascade of downstream signaling events. The diagram below illustrates the canonical RAF/MEK/ERK (MAPK) and PI3K/AKT pathways that are aberrantly activated.

Caption: KRAS G12D Signaling Pathway and Inhibition by Compound 14.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of inhibitor 14 followed a structured experimental workflow, from initial screening to in vivo efficacy studies.

Caption: Experimental Workflow for the Discovery of ERAS-5024.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of the quinazoline-based KRAS G12D inhibitors.

Thermal Shift (Tm) Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, which is an indicator of binding affinity and stabilization.

-

Principle: The binding of a small molecule inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds with increasing temperature.

-

Materials:

-

Purified recombinant KRAS G12D protein

-

Test compounds (inhibitors)

-

SYPRO Orange dye

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)

-

qPCR instrument with thermal ramping and fluorescence detection capabilities

-

-

Procedure:

-

Prepare a master mix containing the KRAS G12D protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well qPCR plate.

-

Add the test compounds at various concentrations to the respective wells. Include a DMSO control.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Place the plate in the qPCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, with fluorescence readings taken at each temperature increment.

-

The Tm is determined by fitting the resulting fluorescence curve to a Boltzmann equation to find the inflection point, which corresponds to the temperature at which 50% of the protein is denatured. The shift in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound.

-

pERK1/2 AlphaLISA Assay

This is a cell-based, no-wash immunoassay used to quantify the phosphorylation of ERK1/2, a key downstream effector in the KRAS signaling pathway.

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that are brought into proximity when they bind to the target analyte (phosphorylated ERK1/2). Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, leading to a chemiluminescent signal that is proportional to the amount of pERK1/2.

-

Materials:

-

AsPC-1 cells (KRAS G12D mutant)

-

Cell culture medium and supplements

-

Test compounds

-

AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit

-

Alpha-enabled microplate reader

-

-

Procedure:

-

Seed AsPC-1 cells in a 96-well cell culture plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).

-

Lyse the cells by adding the lysis buffer provided in the kit and incubate with shaking.

-

Transfer the cell lysates to a 384-well assay plate.

-

Add the acceptor bead mix (containing anti-pERK1/2 antibody-coated acceptor beads) and incubate.

-

Add the donor bead mix (containing streptavidin-coated donor beads and a biotinylated anti-total ERK1/2 antibody) and incubate in the dark.

-

Read the plate on an Alpha-enabled microplate reader.

-

The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

3D CellTiter-Glo® Proliferation Assay

This assay determines the number of viable cells in a 3D cell culture model by quantifying the amount of ATP, an indicator of metabolically active cells.

-

Principle: The CellTiter-Glo® 3D Reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells in the 3D spheroid, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Materials:

-

AsPC-1 cells

-

Ultra-low attachment 96-well plates for spheroid formation

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed AsPC-1 cells in ultra-low attachment plates to allow for the formation of 3D spheroids over several days.

-

Treat the spheroids with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

-

Equilibrate the plates and the CellTiter-Glo® 3D Reagent to room temperature.

-

Add a volume of the reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Incubate at room temperature in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

The IC50 values are determined from the dose-response curves.

-

In Vivo Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of the lead compounds in a living organism.

-

Principle: Human pancreatic cancer cells (AsPC-1) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the tumor growth is monitored over time to assess the compound's efficacy.

-

Materials:

-

AsPC-1 cells

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional, to enhance tumor take rate)

-

Test compound (ERAS-5024) formulated in an appropriate vehicle

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of AsPC-1 cells (typically 1-10 million cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., ERAS-5024 at 3, 10, and 20 mg/kg) and the vehicle control to the respective groups, typically via oral gavage or intraperitoneal injection, on a specified dosing schedule (e.g., twice daily, BID).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

-

Conclusion

The structure-activity relationship studies of the quinazoline series have successfully led to the identification of ERAS-5024 (compound 14 ) as a potent and selective inhibitor of KRAS G12D. The systematic optimization of the scaffold, guided by structure-based design and a comprehensive suite of biochemical and cellular assays, resulted in a compound with single-digit nanomolar potency in inhibiting pERK and cell proliferation. Furthermore, ERAS-5024 demonstrated significant in vivo anti-tumor efficacy, including tumor regression at higher doses, in a PDAC xenograft model. This body of work underscores the tractability of directly targeting the challenging KRAS G12D oncoprotein and provides a solid foundation for the further clinical development of this promising class of inhibitors.

References

A Comprehensive Technical Guide to the Chemical Synthesis of KRAS G12D Inhibitor 14 (ERAS-5024)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis of KRAS G12D inhibitor 14, also known as ERAS-5024. This potent and selective inhibitor represents a significant advancement in the development of targeted therapies for KRAS G12D-mutated cancers. This document outlines the complete synthetic route, including detailed experimental protocols for each step, and presents all relevant quantitative data in a clear, tabular format. Additionally, signaling pathway and experimental workflow diagrams are provided to enhance understanding.

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers. This compound (ERAS-5024) is a novel, potent, and selective noncovalent inhibitor that targets the switch II pocket of the KRAS G12D mutant protein. Its discovery and development have been guided by structure-based drug design, leading to a compound with single-digit nanomolar potency in cellular assays and demonstrated in vivo efficacy. This guide serves as a comprehensive resource for the chemical synthesis of this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity and pharmacokinetic properties of ERAS-5024.

Table 1: Biological Activity of ERAS-5024

| Assay | IC50 (nM) | Tm (°C) |

| KRAS G12D RAS-RAF Binding | 0.86 | 20.8 |

| pERK Inhibition (AsPC-1 cells) | 2.1 | N/A |

| Cell Viability (AsPC-1 3D CTG) | 3.5 | N/A |

Table 2: In Vivo Tumor Growth Inhibition (AsPC-1 Xenograft Model) [1]

| Compound | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| ERAS-5024 | 3 | 51 |

| ERAS-5024 | 10 | 77 |

| ERAS-5024 | 20 | 154 (54% regression) |

| MRTX1133 | 3 | 61 |

| MRTX1133 | 10 | 83 |

| MRTX1133 | 20 | 94 |

Signaling Pathway and Mechanism of Action

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways such as the MAPK pathway (RAF-MEK-ERK), promoting cell proliferation and survival. ERAS-5024 selectively binds to the switch II pocket of the KRAS G12D mutant, inhibiting its interaction with effector proteins like RAF and thereby blocking downstream signaling.

Chemical Synthesis Workflow

The synthesis of ERAS-5024 is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of ERAS-5024, based on the supporting information from the primary literature.

Synthesis of Intermediate SI-8: 7-Bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione

-

Step 1: Synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-iodo-benzoate (SI-3) To a solution of methyl 2-amino-4-bromo-3-fluoro-benzoate (100 g, 403 mmol) in acetic acid (500 mL) was added N-iodosuccinimide (109 g, 484 mmol). The mixture was stirred at 25 °C for 12 hours. The reaction mixture was filtered, and the filter cake was washed with water (200 mL x 3) and dried to afford SI-3 as a yellow solid.

-

Step 2: Synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate (SI-6) To a solution of SI-3 (30.0 g, 80.2 mmol) in DMF (300 mL) was added potassium trifluoroacetate (24.4 g, 160 mmol) and copper(I) iodide (30.5 g, 160 mmol). The mixture was stirred at 120 °C for 4 hours under a nitrogen atmosphere. The mixture was cooled to room temperature, and water (500 mL) and ethyl acetate (300 mL) were added. The resulting mixture was filtered, and the filtrate was extracted with ethyl acetate (300 mL x 3). The combined organic layers were washed with brine (200 mL x 2), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography to afford SI-6.

-

Step 3: Synthesis of Methyl 4-bromo-3-fluoro-2-[(2,2,2-trichloroacetyl)carbamoylamino]-5-(trifluoromethyl)benzoate (SI-7) To a solution of SI-6 (30.0 g, 94.9 mmol) in tetrahydrofuran (300 mL) was added 2,2,2-trichloroacetyl isocyanate (13.5 mL, 114 mmol). The mixture was stirred at 25 °C for 1 hour. The reaction mixture was concentrated, and the crude product was triturated with methyl tert-butyl ether to afford SI-7 as a white solid.

-

Step 4: Synthesis of 7-Bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione (SI-8) To a solution of SI-7 (30.0 g, 59.4 mmol) in methanol (300 mL) was added ammonia in methanol (7 M, 100 mL). The mixture was stirred at 25 °C for 1 hour. The reaction mixture was concentrated, and the crude product was triturated with methyl tert-butyl ether. The resulting mixture was filtered, and the filter cake was washed with water and dried to give SI-8 as a white solid (19.0 g, 97% yield).

Synthesis of Intermediate SI-10: tert-Butyl 3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

-

Step 5: Synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline (SI-9) To a solution of SI-8 (34.0 g, 104 mmol) in toluene (340 mL) was added phosphoryl chloride (47.8 g, 312 mmol) and N,N-diisopropylethylamine (40.3 g, 312 mmol). The mixture was stirred at 110 °C for 3 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography to afford SI-9 as a yellow solid (20.0 g, 52% yield).

-

Step 6: Synthesis of tert-Butyl 3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (SI-10) To a solution of SI-9 (19.5 g, 53.5 mmol) in dichloromethane (200 mL) at -40 °C was added triethylamine (22.3 mL, 161 mmol) and tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (11.4 g, 53.5 mmol). The mixture was stirred at -40 °C for 2 hours. Dichloromethane and water were added, and the mixture was extracted with dichloromethane. The combined organic layers were washed with citric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product SI-10.

Final Synthesis of ERAS-5024

The synthesis of ERAS-5024 from intermediate SI-10 involves a Suzuki coupling with the appropriate boronic acid derivative of the aminobenzothiophene moiety, followed by a substitution reaction and final deprotection. The detailed procedures for these final steps are outlined in the referenced patent (WO/2023018699) and the supporting information of the primary publication.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive literature review and laboratory safety assessment. The experimental procedures described should only be performed by qualified professionals in a well-equipped laboratory setting.

References

In-Depth Technical Guide: Binding Affinity of Compound KD-8 to KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the compound KD-8 to the oncogenic KRAS G12D protein. The information is compiled from publicly available research, offering a centralized resource for professionals in the field of cancer drug discovery.

Executive Summary

Compound KD-8, a novel thieno[2,3-d]pyrimidine-based inhibitor, has demonstrated significant binding affinity for the KRAS G12D mutant protein. Research has established a direct interaction between KD-8 and KRAS G12D, leading to the modulation of downstream signaling pathways integral to cancer cell proliferation. This document summarizes the quantitative binding data, outlines the experimental methodologies employed in these findings, and visualizes the relevant biological and experimental processes.

Quantitative Binding and Activity Data

The binding affinity and cellular activity of KD-8 have been quantified through various biophysical and cell-based assays. The key data points are summarized in the tables below.

Table 1: Binding Affinity of KD-8 to KRAS G12D

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

Table 2: Cellular Activity of KD-8 in KRAS G12D-mutated Cancer Cell Lines

| Parameter | Cell Lines | Value | Reference |

| Average Half-maximal Inhibitory Concentration (IC50) | Panc1, SW1990, CT26 | 2.1 μM | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed parameters from the primary literature were not fully accessible, this section outlines the general methodologies for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat change that occurs when two molecules interact.

General Protocol:

-

Sample Preparation: A solution of purified KRAS G12D protein is placed in the sample cell of the calorimeter. A solution of compound KD-8 is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small aliquots of the KD-8 solution are injected into the KRAS G12D solution.

-

Data Acquisition: The heat released or absorbed during the binding event after each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of KD-8 to KRAS G12D. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cell Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation.

General Protocol:

-

Cell Seeding: KRAS G12D-mutated cancer cell lines (e.g., Panc1, SW1990, CT26) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of KD-8. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using a dose-response curve fitting model.

KRAS-GTP Pulldown Assay

This assay is used to measure the amount of active, GTP-bound KRAS in cells.

General Protocol:

-

Cell Lysis: KRAS G12D-mutated cells, treated with KD-8 or a vehicle control, are lysed in a buffer that preserves the GTP-bound state of KRAS.

-

Incubation with RAF-RBD: The cell lysates are incubated with a purified protein fragment corresponding to the RAS-binding domain (RBD) of the RAF kinase, which is conjugated to agarose beads. The RAF-RBD specifically binds to the active, GTP-bound form of RAS.

-

Pulldown: The beads are pelleted by centrifugation, and the supernatant containing unbound proteins is removed. The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and then separated by SDS-PAGE. The amount of pulled-down KRAS-GTP is detected by Western blotting using an anti-KRAS antibody.

Western Blotting for Phosphorylated Raf and Erk

Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of downstream effectors of KRAS signaling.

General Protocol:

-

Protein Extraction: Cells treated with KD-8 or a vehicle control are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Raf (p-Raf) and phosphorylated Erk (p-Erk). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to p-Raf and p-Erk is quantified and normalized to the loading control.

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a generalized workflow for assessing the binding affinity and cellular effects of an inhibitor like KD-8.

Caption: KRAS G12D Signaling Pathway and Inhibition by KD-8.

References

A Technical Guide to the Non-Covalent Binding of Inhibitor 14 to KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-covalent binding of inhibitor 14 (also known as ERAS-5024 and KD-8) to the KRAS G12D mutant, a critical target in cancer therapy. This document outlines the quantitative binding characteristics, detailed experimental protocols for its characterization, and the signaling pathways involved.

Quantitative Data Summary

Inhibitor 14 has been characterized through various biochemical and cellular assays to determine its potency and selectivity for KRAS G12D. The following table summarizes the key quantitative data from these studies.

| Parameter | Value | Assay Method | Cell Line (if applicable) | Reference |

| Binding Affinity (KD) | 33 nM | Isothermal Titration Calorimetry (ITC) | N/A | [1] |

| RAS-RAF Binding IC50 | 0.86 nM | RAS-RAF Binding (RRB) Assay | N/A | |

| pERK IC50 | 2.1 nM | pERK Inhibition Assay | AsPC-1 | [2][3] |

| Antiproliferative IC50 | 2.1 µM | Cell Viability Assay | Panc1, SW1990, CT26 | [4] |

| Antiproliferative IC50 | 3.5 nM | 3D CellTiter-Glo Assay | AsPC-1 | [2] |

| Thermal Shift (Tm) | 20.8 °C | Differential Scanning Fluorimetry (DSF) | N/A | [3] |

Signaling Pathway and Mechanism of Action

The KRAS protein is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling. Inhibitor 14 is a non-covalent, allosteric inhibitor that binds to the switch II pocket of both GDP-bound (inactive) and GTP-bound (active) KRAS G12D.[3][5] This binding event prevents the interaction of KRAS G12D with its downstream effectors, most notably RAF kinase, thereby inhibiting the activation of the MAPK/ERK pathway. The crystal structure of inhibitor 14 in complex with KRAS G12D has been resolved, providing detailed insights into its binding mode (PDB ID: 8TXH).[3]

Experimental Protocols

The characterization of inhibitor 14 involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).[1]

Materials:

-

Purified KRAS G12D protein

-

Inhibitor 14 (KD-8)

-

ITC instrument

-

ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)

Procedure:

-

Prepare a solution of KRAS G12D protein (e.g., 10-20 µM) in the ITC buffer.

-

Prepare a solution of inhibitor 14 (e.g., 100-200 µM) in the same ITC buffer.

-

Degas both solutions to prevent air bubbles.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).

-

Initiate the titration, injecting small aliquots of the inhibitor into the protein solution.

-

Analyze the resulting thermogram to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

RAS-RAF Binding (RRB) Assay

This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS-binding domain (RBD) of RAF. A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2]

Materials:

-

GST-tagged KRAS G12D protein loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP)

-

His-tagged RAF1-RBD

-

Europium-labeled anti-GST antibody (donor)

-

Allophycocyanin (APC)-labeled anti-His antibody (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Inhibitor 14

-

384-well microplates

Procedure:

-

Prepare serial dilutions of inhibitor 14 in the assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add a solution containing GST-KRAS G12D-GMPPNP and His-RAF1-RBD to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add a solution containing the Europium-labeled anti-GST and APC-labeled anti-His antibodies.

-

Incubate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 of the inhibitor.

pERK Inhibition Western Blot Assay

This cell-based assay assesses the inhibitor's ability to block downstream signaling by measuring the phosphorylation of ERK.

Materials:

-

KRAS G12D mutant cell line (e.g., AsPC-1, HPAF-II)

-

Cell culture medium and supplements

-

Inhibitor 14

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-p-ERK (e.g., Cell Signaling Technology, #4370) and anti-total-ERK.[6]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of inhibitor 14 for a specified time (e.g., 24 hours).[6]

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK as a loading control.

-

Quantify the band intensities to determine the IC50 for pERK inhibition.

3D CellTiter-Glo® Cell Viability Assay

This assay measures cell proliferation in a 3D culture model, which can be more representative of in vivo tumors.[7]

Materials:

-

KRAS G12D mutant cell line (e.g., AsPC-1)

-

3D cell culture plates and matrix

-

CellTiter-Glo® 3D Reagent

-

Inhibitor 14

-

Luminometer

Procedure:

-

Prepare 3D cell cultures according to the manufacturer's protocol.

-

Treat the 3D cultures with a serial dilution of inhibitor 14.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.

-

Mix vigorously for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Experimental Workflow

The discovery and characterization of a non-covalent KRAS G12D inhibitor like inhibitor 14 typically follows a structured workflow, from initial screening to in vivo validation.

References

- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERAS-5024 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

The Effect of KRAS G12D Inhibitor 14 on GTP-Bound KRAS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KRAS G12D inhibitor 14, also known as compound KD-8, and its targeted effect on the constitutively active, GTP-bound form of the KRAS G12D mutant protein. This document outlines the inhibitor's mechanism of action, summarizes key quantitative efficacy data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Challenge of KRAS G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[2][3] The G12D mutation, a glycine-to-aspartate substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment prevents the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP), locking the protein in a perpetually active, GTP-bound state and leading to uncontrolled downstream signaling and tumorigenesis.[2]

This compound (KD-8) is a novel thieno[2,3-d]pyrimidine-based small molecule developed to specifically target this aberrant protein.[1][2][4] This guide details its effects on KRAS G12D, particularly its ability to reduce the levels of active KRAS-GTP.

Mechanism of Action of this compound (KD-8)

This compound acts as a potent and selective inhibitor of the KRAS G12D mutant protein. Its primary mechanism involves binding to the KRAS G12D protein, which leads to a reduction in the level of its active, GTP-bound conformation.[2] By decreasing the amount of KRAS-GTP, the inhibitor effectively attenuates the downstream signaling cascade, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[2] This targeted intervention leads to the induction of apoptosis in cancer cells harboring the KRAS G12D mutation.[2]

Quantitative Data Summary

The efficacy of this compound (KD-8) has been quantified through various in vitro and in vivo assays. The data presented below is derived from the primary study by Li et al. (2022).[2]

| Parameter | Method | Value | Target/Cell Line(s) |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 33 nM | KRAS G12D Protein |

| Antiproliferative Activity (IC50) | Cell Viability Assay | 2.1 µM (average) | Panc1, SW1990, CT26 (KRAS G12D-mutated cancer cells) |

| In Vivo Efficacy (TGI) | CT26 Syngeneic Tumor Model | 42% (at 40 mg/kg, i.p.)53% (at 60 mg/kg, i.p.) | BALB/c mice with CT26 tumors |

TGI: Tumor Growth Inhibition; i.p.: Intraperitoneal

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the inhibitor's function and evaluation.

Caption: KRAS signaling pathway and the inhibitory action of Inhibitor 14.

Caption: Experimental workflow for a KRAS-GTP pulldown assay.

Key Experimental Protocols

The following protocols are representative methodologies for assessing the efficacy of KRAS G12D inhibitors.

KRAS-GTP Pulldown Assay

This assay is designed to specifically isolate and quantify the active, GTP-bound form of KRAS from cell lysates.

Objective: To determine the effect of this compound on the levels of active KRAS-GTP in KRAS G12D-mutated cancer cells.

Materials:

-

KRAS G12D-mutated cell lines (e.g., CT26, SW1990).

-

This compound (KD-8) and vehicle control (DMSO).

-

Ras Assay Reagent (e.g., Raf-1 Ras Binding Domain (RBD) fused to agarose beads).

-

Mg2+ Lysis/Wash Buffer (MLB): 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol. Add protease and phosphatase inhibitors immediately before use.

-

NuPAGE LDS Sample Buffer and Reducing Agent.

-

Anti-KRAS primary antibody.

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Seed KRAS G12D-mutated cells and grow to 50-70% confluency. Treat cells with the desired concentrations of this compound or vehicle for the specified duration.[5]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold 1X MLB.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

-

Pulldown of KRAS-GTP: Transfer the supernatant to a new tube. Add Raf-1 RBD agarose beads to the lysate.[5]

-

Incubation: Incubate the mixture for 30-60 minutes at 4°C on a rotating wheel to allow the RBD to bind to KRAS-GTP.[5][6]

-

Washing: Pellet the beads by centrifugation and wash three times with 1X MLB to remove unbound proteins.[5]

-

Elution: After the final wash, remove all supernatant. Add NuPAGE sample buffer and reducing agent to the bead pellet and boil at 95-100°C for 5 minutes to elute the bound proteins.[5]

-

Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant (eluted proteins) onto an SDS-PAGE gel. Perform Western blotting using a primary antibody specific for KRAS to detect the amount of pulled-down KRAS-GTP.[5] Also, analyze a small fraction of the total cell lysate to determine total KRAS levels as a loading control.

Western Blotting for Downstream Signaling (p-Raf / p-ERK)

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway, downstream of KRAS.

Objective: To measure the effect of this compound on the phosphorylation of Raf and ERK.

Materials:

-

Cell lysates prepared as described in section 5.1.

-

RIPA buffer or similar lysis buffer.

-

Primary antibodies: anti-phospho-Raf (Ser259), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibodies.

-

PVDF membrane.

-

TBS-T buffer (Tris-Buffered Saline with 0.1% Tween-20).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

Procedure:

-

Sample Preparation: Prepare cell lysates from treated and control cells. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[8][9]

-

Washing: Wash the membrane three times with TBS-T for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washing steps, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Re-probing (for Total Protein): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK).

In Vivo Tumor Xenograft Model

This protocol describes a syngeneic mouse model to evaluate the anti-tumor efficacy of the inhibitor in a living organism with an intact immune system.

Objective: To determine the in vivo anti-tumor activity of this compound.

Materials:

-

CT26 murine colon carcinoma cell line (harboring KRAS G12D mutation).[10]

-

Female BALB/c mice (6-8 weeks old).[10]

-

This compound (KD-8) formulated for intraperitoneal (i.p.) injection.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation and Implantation: Culture CT26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS. Subcutaneously inject the CT26 cells (e.g., 1 x 106 cells) into the rear flank of BALB/c mice.[10]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., ~100-120 mm3), randomly assign the mice into treatment and control groups (e.g., n=6-10 per group).[10][11]

-

Treatment Administration: Administer this compound (e.g., 40 mg/kg and 60 mg/kg) and the vehicle control via intraperitoneal injection according to the planned schedule (e.g., once daily).

-

Monitoring: Measure tumor volumes with calipers two to three times per week. The formula (Volume = 0.5 x Length x Width2) is commonly used. Monitor the body weight of the mice as an indicator of general toxicity.[12]

-

Endpoint: Continue the study for a defined period (e.g., 18-21 days) or until tumors in the control group reach a specified maximum size.[3][10] At the end of the study, euthanize the animals, and excise and weigh the tumors.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

This compound (KD-8) demonstrates significant potential as a targeted therapeutic agent for cancers driven by the KRAS G12D mutation.[2] Its ability to selectively bind to the mutant protein and reduce the levels of active KRAS-GTP provides a direct mechanism to shut down the aberrant signaling that fuels cancer cell proliferation. The quantitative data from in vitro and in vivo studies underscore its potency and efficacy.[2] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other promising KRAS G12D inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 7. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 12. researchgate.net [researchgate.net]

Downstream Signaling Effects of KRAS G12D Inhibitor 14 on the Raf/Erk Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the downstream signaling effects of the novel KRAS G12D inhibitor 14, also known as KD-8, with a specific focus on its impact on the Raf/Erk signal transduction pathway. The information presented is synthesized from available scientific literature and is intended to inform researchers and professionals in the field of oncology drug development.

Introduction to KRAS G12D and the Raf/Erk Pathway

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation, where glycine at position 12 is replaced by aspartic acid, is particularly prevalent in pancreatic, colorectal, and lung cancers, leading to a constitutively active KRAS protein.[2] This perpetual activation results in the uncontrolled stimulation of downstream effector pathways, most notably the Raf/MEK/ERK (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival.[1][3]

This compound (KD-8) is a thieno[2,3-d]pyrimidine-based small molecule developed as a potent and selective inhibitor of the KRAS G12D mutant protein.[1][4] This guide delves into the molecular consequences of treating KRAS G12D-mutated cancer cells with this inhibitor, focusing on the modulation of the Raf/Erk pathway.

Mechanism of Action and In Vitro Efficacy

This compound demonstrates a high binding affinity for the KRAS G12D protein, with a dissociation constant (KD) of 33 nM.[1][5] Its mechanism of action involves the direct inhibition of the active, GTP-bound form of KRAS G12D, thereby preventing the recruitment and activation of its downstream effectors.[1][5]

Data Presentation: In Vitro Activity

The inhibitory effects of this compound have been quantified across various KRAS G12D-mutated cancer cell lines. The key quantitative data are summarized in the tables below.

| Cell Line | KRAS Mutation | Average IC50 (μM) | Reference |

| Panc-1 | G12D | 2.1 | [1] |

| SW1990 | G12D | 2.1 | [1] |

| CT26 | G12D | 2.1 | [1] |

| Table 1: Antiproliferative Activity of this compound in KRAS G12D-Mutated Cancer Cell Lines. |

| Cell Line | KRAS Mutation Status | Effect on KRAS-GTP Levels | Reference |

| CT26 | G12D | Decreased | [1] |

| SW1990 | G12D | Decreased | [1] |

| HCT116 | G13D | No effect | [1] |

| Table 2: Effect of this compound on Active KRAS-GTP Levels. |

Downstream Signaling Effects on the Raf/Erk Pathway

A primary consequence of inhibiting the active KRAS G12D protein is the suppression of its downstream signaling cascades. Studies have shown that this compound effectively down-regulates the phosphorylation of key proteins in the Raf/Erk pathway.[1][5]

Data Presentation: Impact on Raf/Erk Phosphorylation

| Cell Line | KRAS Mutation Status | Effect on Phosphorylated Raf (p-Raf) | Effect on Phosphorylated Erk (p-Erk) | Reference |

| CT26 | G12D | Down-regulated | Down-regulated | [1][5] |

| SW1990 | G12D | Down-regulated | Down-regulated | [1][5] |

| HeLa | Wild-Type (WT) | No effect | No effect | [1][5] |

| Table 3: Downstream Signaling Effects of this compound on the Raf/Erk Pathway. |

In Vivo Antitumor Efficacy

The in vitro effects of this compound translate to significant antitumor activity in preclinical in vivo models.

Data Presentation: In Vivo Antitumor Activity

| Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Apparent Toxicity | Reference |

| Not Specified | CT26 Xenograft | 40 mg/kg | 42% | Not Observed | [1][5] |

| Not Specified | CT26 Xenograft | 60 mg/kg | 53% | Not Observed | [1][5] |

| Table 4: In Vivo Efficacy of this compound in a CT26 Tumor Model. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound. Please note: The full experimental details from the primary publication by Li et al. (2022) were not accessible; therefore, these protocols are based on standard laboratory practices for such assays.

Cell Culture and Proliferation Assay

-

Cell Lines: Panc-1, SW1990, and CT26 (KRAS G12D mutant); HCT116 (KRAS G13D mutant); HeLa (KRAS wild-type).

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Proliferation Assay (MTS/MTT):

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Plates are incubated for 2-4 hours at 37°C.

-

The absorbance is measured at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

-

The IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis

-

Cell Lysis:

-

KRAS G12D mutant cells (CT26, SW1990) and wild-type cells (HeLa) are treated with this compound at specified concentrations for a designated time (e.g., 24 hours).

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are centrifuged, and the supernatant containing the protein is collected.

-

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-Raf, total Raf, p-Erk, total Erk, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

-

Tumor Implantation:

-

CT26 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the flank of each mouse.[6]

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

-

Treatment:

-

Monitoring:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored for signs of toxicity.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition (TGI) is calculated.

-

Visualizations

Signaling Pathway Diagram

Caption: KRAS/Raf/Erk signaling pathway and the inhibitory action of compound 14.

Experimental Workflow Diagram

Caption: Workflow for evaluating the effects of this compound.

Conclusion

This compound (KD-8) is a potent and selective inhibitor of the oncogenic KRAS G12D mutant protein. The available data strongly indicate that this compound effectively suppresses the downstream Raf/Erk signaling pathway in KRAS G12D-mutated cancer cells, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. These findings underscore the therapeutic potential of directly targeting KRAS G12D and provide a strong rationale for the continued development of this class of inhibitors for the treatment of KRAS G12D-driven cancers. Further research is warranted to fully elucidate the complete pharmacological profile and clinical potential of this compound.

References

- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

Unraveling the Specificity of Inhibitor 14 for KRAS G12D: A Structural and Mechanistic Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the selectivity of inhibitor 14 (also known as ERAS-5024) for the KRAS G12D mutant, a critical target in oncology, particularly in pancreatic ductal adenocarcinoma (PDAC). Through a synthesis of crystallographic data, biochemical assays, and cellular studies, this document offers a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of targeted cancer therapies.

Executive Summary